Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate is a complex organic compound with a unique structure that combines a purine base with a benzyl ester and a sulfanylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with a pentyl group at the 7-position and a methyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives .
Scientific Research Applications
Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the biological activity of purine derivatives and their interactions with enzymes and receptors.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate: Similar structure but with a methyl ester instead of a benzyl ester.
7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylthioacetate: Similar purine base but different functional groups.
Uniqueness
Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate is unique due to its combination of a benzyl ester and a sulfanylacetate group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-4-8-11-24-16-17(23(2)19(27)22-18(16)26)21-20(24)29-13-15(25)28-12-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,22,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHMKQILDWPNQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.